Asperlin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asperlin involves several steps. One method starts with tri-0-acetyl-D-glucal, which undergoes a series of transformations to yield the desired compound . Another approach uses a propargyltitanium reagent derived from 1-trimethylsilyl-3-(tetrahydropyranyloxy)propyne, which condenses with crotonaldehyde to produce the corresponding erythro alcohol. This intermediate is then converted to this compound through a series of seven steps .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the marine fungus Aspergillus versicolor. The fungus is cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for further use .

Chemical Reactions Analysis

Types of Reactions: Asperlin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organotitanium reagents, crotonaldehyde, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Major Products: The major products formed from the reactions involving this compound include its stereoisomers and other derivatives that exhibit enhanced biological activities .

Scientific Research Applications

Anti-Obesity Properties

Asperlin has demonstrated significant anti-obesity effects in various animal models, particularly in high-fat diet-fed mice. Key findings include:

- Energy Expenditure : this compound administration (80 mg/kg) for 12 weeks resulted in increased energy expenditure and thermogenesis, as evidenced by enhanced carbon dioxide production rates and elevated body temperatures during cold exposure tests .

- Gut Microbiota Modulation : The compound altered the gut microbiota composition, increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .

- Mechanisms of Action : this compound promotes the expression of thermogenic genes such as PGC1α and UCP1, contributing to its anti-obesity effects without reducing food intake .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties, particularly in models of atherosclerosis:

- Foam Cell Formation Inhibition : Studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced foam cell formation in macrophages, a crucial step in atherogenesis .

- Reduction of Inflammatory Markers : In ApoE−/− mice, oral administration of this compound significantly decreased serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 while reducing atherosclerotic plaque formation .

Antifungal Activity

The antifungal properties of this compound have been noted in various studies:

- Mechanism of Action : this compound's structure includes an epoxide ring that enhances its biological activity against fungal pathogens. It has been shown to inhibit the growth of specific fungi by disrupting cellular processes .

Antitumor Potential

This compound has also been investigated for its antitumor properties:

- Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase .

- Cervical Carcinoma Studies : In vitro studies on HeLa cells demonstrated that this compound treatment resulted in significant reductions in cell proliferation and increased apoptotic markers .

Summary Table of Applications

Mechanism of Action

Asperlin exerts its effects through several mechanisms. It inhibits lipopolysaccharide-evoked foam cell formation and promotes cholesterol efflux in macrophages . Additionally, this compound suppresses the production of pro-inflammatory factors and shifts macrophage polarization from the M1 to the M2 phenotype, which is associated with anti-inflammatory effects . These actions contribute to its anti-atherosclerotic and anti-inflammatory properties .

Comparison with Similar Compounds

Asperlin is unique compared to other similar compounds due to its diverse biological activities and marine origin. Similar compounds include:

Sphaeropsidin A: Exhibits antifungal activity and is effective in controlling plant diseases.

®-Formosusin A: Shows antimicrobial properties and is used in biocontrol applications.

®-Variotin: Another antifungal compound with potential agricultural applications.

These compounds share some biological activities with this compound but differ in their specific applications and mechanisms of action.

Biological Activity

Asperlin is a secondary metabolite produced by various species of the fungus Aspergillus, particularly noted for its biological activity against several health conditions. This article provides a detailed examination of the biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily isolated from marine-derived fungi such as Aspergillus nidulans and Aspergillus versicolor. Its biological activities include antifungal, anti-inflammatory, and anti-obesity properties. Research has demonstrated its potential in inducing apoptosis in cancer cells, modulating gut microbiota, and enhancing energy expenditure.

-

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in human cervical carcinoma cells through the generation of reactive oxygen species (ROS). This process involves: -

Anti-Obesity Effects

In animal models, this compound has demonstrated efficacy in preventing obesity induced by high-fat diets (HFD). Key findings include: -

Gut Microbiota Modulation

This compound treatment has been linked to changes in gut microbiota composition, notably increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .

Table 1: Summary of Biological Activities of this compound

Case Study: Anti-Obesity Effects in Mice

A study conducted on C57BL/6 mice fed a high-fat diet for 12 weeks demonstrated that this compound effectively mitigated weight gain and fat deposition. The experimental group receiving this compound showed:

Q & A

Basic Research Questions

Q. What are the established biological activities of Asperlin, and what experimental models have been used to validate these effects?

this compound exhibits anti-inflammatory and antiproliferative properties. Key studies include:

- Anti-inflammatory effects : Demonstrated in murine macrophages via heme oxygenase-1 (HO-1) upregulation, validated using ELISA for cytokine quantification and Western blotting for protein expression .

- Anticancer activity : Induces G2/M cell cycle arrest in human cervical carcinoma cells through reactive oxygen species (ROS) generation and ATM pathway activation, confirmed via flow cytometry and phospho-ATM immunoassays . Methodological Note: Replicate these findings using standardized cell lines (e.g., RAW 264.7 macrophages, HeLa cells) and include ROS scavengers (e.g., NAC) as negative controls.

Q. What are the standard protocols for this compound synthesis and purity verification in academic research?

this compound is typically isolated from marine-derived Aspergillus spp. Key steps include:

- Extraction : Ethyl acetate partitioning of fungal culture broth.

- Purification : Column chromatography (silica gel, Sephadex LH-20) followed by HPLC (C18 column, acetonitrile/water gradient).

- Characterization :

- Purity : ≥95% via HPLC (retention time: 12.3 min, 220 nm) .

- Structural confirmation : NMR (¹H, ¹³C, DEPT) and HR-ESI-MS (m/z 393.40 [M+H]⁺) .

Reproducibility Tip: Document solvent ratios, column temperatures, and centrifugation speeds to ensure protocol fidelity .

Advanced Research Questions

Q. How do experimental design variables (e.g., cell culture conditions, assay endpoints) influence this compound’s observed bioactivity?

Discrepancies in IC₅₀ values (e.g., 10–50 μM in anti-inflammatory assays) often arise from:

- Cell confluency : Subconfluent cultures may show altered ROS sensitivity.

- Assay duration : Shorter incubations (6–12 hr) favor HO-1 induction, while longer exposures (24–48 hr) enhance apoptosis.

- Solution for contradictions : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to standardize protocols. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and report cell passage numbers .

Q. What analytical strategies are recommended for resolving structural ambiguities in this compound derivatives?

For novel analogs:

- Stereochemical assignment : Utilize NOESY/ROESY NMR to confirm spatial arrangements.

- Purity thresholds : Combine elemental analysis (C, H, N within ±0.4% of theoretical) with chiral HPLC .

- Data contradiction example : Discrepant melting points in derivatives may indicate polymorphic forms; resolve via X-ray crystallography or DSC .

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across different studies?

Critical factors include:

- Cell line variability : Compare HeLa (cervical) vs. MCF-7 (breast) cancer cells using identical assay kits.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability.

- Meta-analysis approach : Use PRISMA guidelines to systematically evaluate methodologies in 10+ studies, highlighting outliers in dosing schedules .

Q. What computational strategies are recommended for elucidating this compound’s structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to predict binding affinities with HO-1 (PDB: 3AB4) or ATM kinase (PDB: 5NP0). Validate with mutagenesis studies .

- QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) for anti-inflammatory activity prediction. Cross-validate with leave-one-out (LOO) methods .

Q. Methodological Tables

Table 1 : Key Parameters for this compound Bioactivity Assays

| Assay Type | Cell Line | Dose Range (μM) | Critical Controls | Reference |

|---|---|---|---|---|

| Anti-inflammatory | RAW 264.7 | 5–50 | LPS (1 μg/mL), Dexamethasone (10 μM) | |

| Antiproliferative | HeLa | 10–100 | DMSO vehicle, Paclitaxel (1 μM) |

Table 2 : Common Pitfalls in this compound Research

| Issue | Solution | Evidence Source |

|---|---|---|

| Low compound yield | Optimize fungal fermentation (pH 6.5, 28°C) | |

| Spectral noise in NMR | Deuterate solvents fully; run at 25°C |

Properties

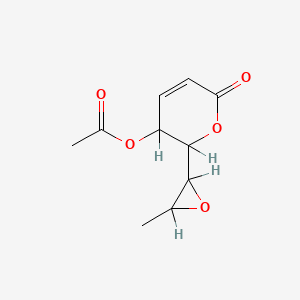

IUPAC Name |

[2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKNARKFCOPTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69651-03-2 | |

| Record name | ASPERLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.